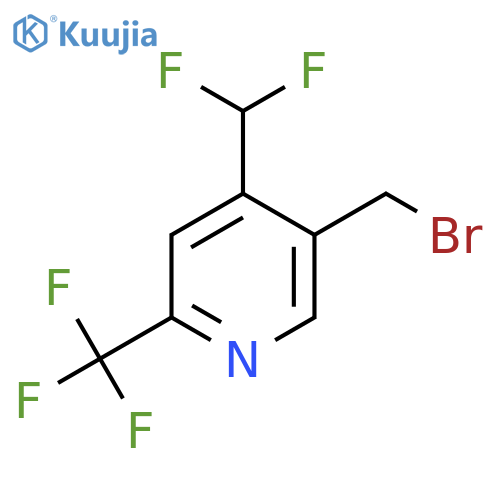

Cas no 1805935-79-8 (5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

1805935-79-8 structure

商品名:5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine

CAS番号:1805935-79-8

MF:C8H5BrF5N

メガワット:290.028018712997

CID:4811881

5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H5BrF5N/c9-2-4-3-15-6(8(12,13)14)1-5(4)7(10)11/h1,3,7H,2H2

- InChIKey: RANPRCPRHHDRBY-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CN=C(C(F)(F)F)C=C1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 208

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3

5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029075504-500mg |

5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |

1805935-79-8 | 97% | 500mg |

$863.90 | 2022-04-01 | |

| Alichem | A029075504-250mg |

5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |

1805935-79-8 | 97% | 250mg |

$494.40 | 2022-04-01 | |

| Alichem | A029075504-1g |

5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |

1805935-79-8 | 97% | 1g |

$1,549.60 | 2022-04-01 |

5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1805935-79-8 (5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine) 関連製品

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量